3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethylphenyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, including the formation of the isoxazole ring and the subsequent attachment of the chlorophenyl and dimethylphenyl groups. Common synthetic routes may involve the use of reagents such as chlorophenylhydrazine and dimethylphenylhydrazine, along with appropriate catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired product and include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide further research.
Comparison with Similar Compounds
Similar Compounds
2-chlorophenylhydrazine: A related compound with a similar chlorophenyl group.
3,4-dimethylphenylhydrazine: Shares the dimethylphenyl group with the target compound.
Uniqueness
3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and the presence of the isoxazole ring. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
331430-90-1 |
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Molecular Formula |
C19H17ClN2O2 |
Molecular Weight |
340.8g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-8-9-14(10-12(11)2)21-19(23)17-13(3)24-22-18(17)15-6-4-5-7-16(15)20/h4-10H,1-3H3,(H,21,23) |
InChI Key |
XRWGBCWDBYXZLU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)C |
Origin of Product |
United States |
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